
(1E)-N,3-Dimethylbutan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N,3-Dimethylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,3-Dimethylbutan-1-imine typically involves the condensation of 3-dimethylbutan-1-amine with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired imine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts may be used to accelerate the reaction and improve selectivity. The purification of the final product is achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N,3-Dimethylbutan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and amines.
Aplicaciones Científicas De Investigación
(1E)-N,3-Dimethylbutan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N,3-Dimethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylbutan-1-imine
- N,N-Dimethylbutan-1-imine
- N-Ethylbutan-1-imine
Uniqueness
(1E)-N,3-Dimethylbutan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
49769-98-4 |
|---|---|
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
N,3-dimethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-6(2)4-5-7-3/h5-6H,4H2,1-3H3 |
Clave InChI |
NGBVUZKFWGLZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


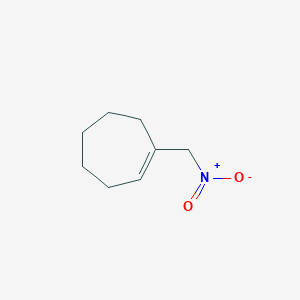

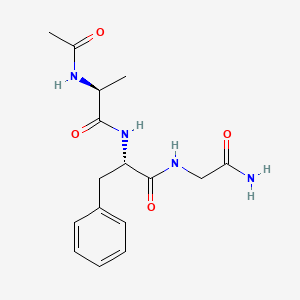
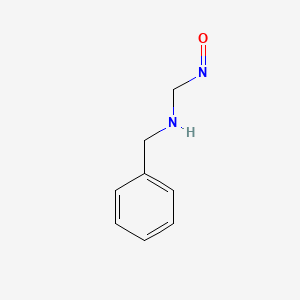
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
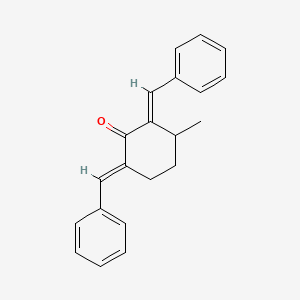
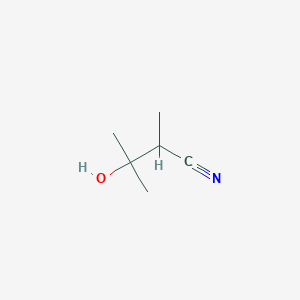
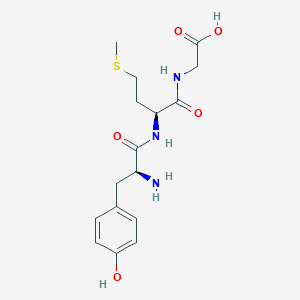
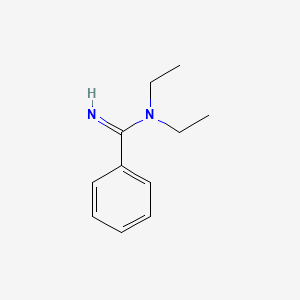
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)


![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
